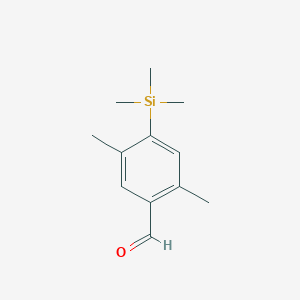
2,5-Dimethyl-4-(trimethylsilyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethyl-4-(trimethylsilyl)benzaldehyde is an organic compound characterized by the presence of a benzaldehyde core substituted with two methyl groups and a trimethylsilyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-4-(trimethylsilyl)benzaldehyde typically involves the reaction of 2,5-dimethylbenzaldehyde with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
2,5-Dimethylbenzaldehyde+Trimethylsilyl chlorideBasethis compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Dimethyl-4-(trimethylsilyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as halides or amines can be used to replace the trimethylsilyl group.
Major Products Formed:
Oxidation: 2,5-Dimethyl-4-(trimethylsilyl)benzoic acid.
Reduction: 2,5-Dimethyl-4-(trimethylsilyl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Applications De Recherche Scientifique
2,5-Dimethyl-4-(trimethylsilyl)benzaldehyde finds applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug development and as a starting material for pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,5-Dimethyl-4-(trimethylsilyl)benzaldehyde depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the aldehyde group gains electrons to form an alcohol. The trimethylsilyl group can stabilize intermediates in various reactions, influencing the overall reaction pathway.
Comparaison Avec Des Composés Similaires
2,5-Dimethylbenzaldehyde: Lacks the trimethylsilyl group, making it less sterically hindered and more reactive in certain reactions.
4-(Trimethylsilyl)benzaldehyde: Lacks the methyl groups, affecting its reactivity and steric properties.
2,4,6-Trimethylbenzaldehyde: Contains an additional methyl group, influencing its chemical behavior and reactivity.
Uniqueness: 2,5-Dimethyl-4-(trimethylsilyl)benzaldehyde is unique due to the combination of its substituents, which confer specific steric and electronic properties. The presence of both methyl and trimethylsilyl groups can influence its reactivity and stability, making it a valuable compound in various synthetic applications.
Propriétés
Formule moléculaire |
C12H18OSi |
|---|---|
Poids moléculaire |
206.36 g/mol |
Nom IUPAC |
2,5-dimethyl-4-trimethylsilylbenzaldehyde |
InChI |
InChI=1S/C12H18OSi/c1-9-7-12(14(3,4)5)10(2)6-11(9)8-13/h6-8H,1-5H3 |
Clé InChI |
UKFGCZKCXAGBOW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1[Si](C)(C)C)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


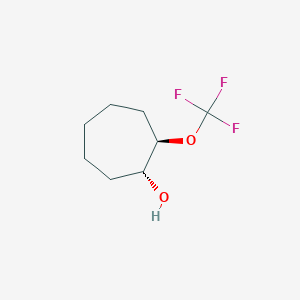
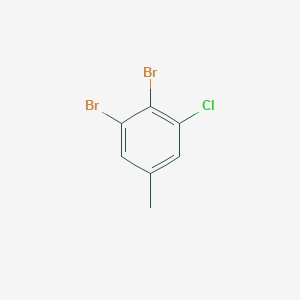
![6-Benzyl-1,3-bis(difluoromethyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B12825468.png)
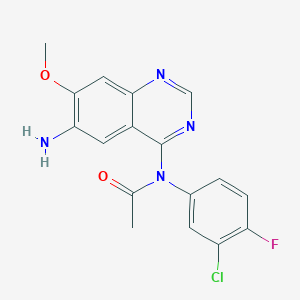
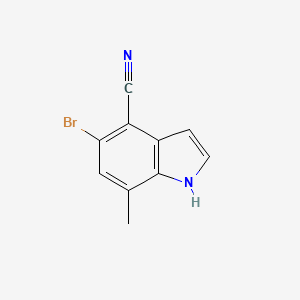
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-octadecylsulfanylethoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12825490.png)
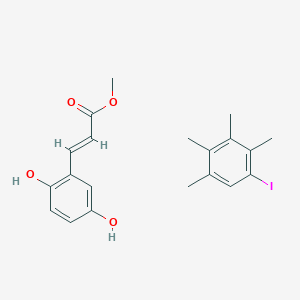
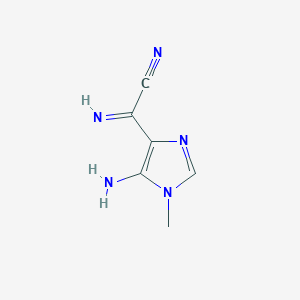
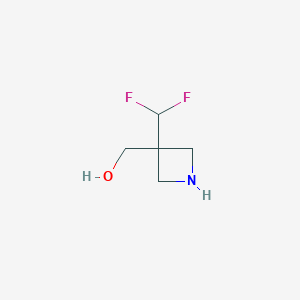
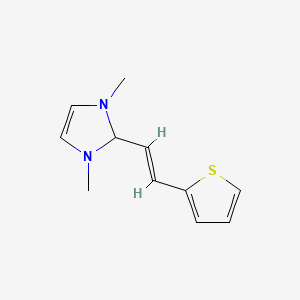
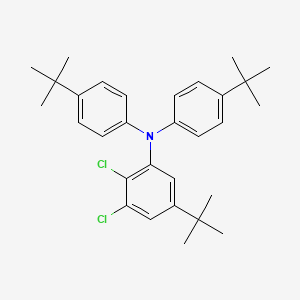

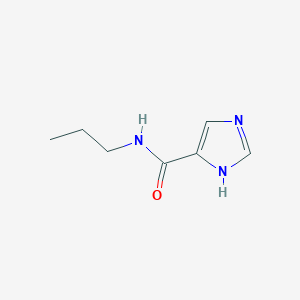
![6-nitro-2-[5-(4-nitrophenyl)furan-2-yl]-1H-benzimidazole](/img/structure/B12825537.png)
